molecular formula C14H18N2OS B372315 N-(1-azepanylcarbothioyl)benzamide

N-(1-azepanylcarbothioyl)benzamide

Cat. No.: B372315
M. Wt: 262.37 g/mol
InChI Key: VOGWCIDQBLKVSL-UHFFFAOYSA-N
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Description

N-(1-Azepanylcarbothioyl)benzamide is a benzamide derivative characterized by a seven-membered azepane ring attached via a carbothioyl (-C(=S)-NH-) linkage. The carbothioyl group may act as a metal-coordinating moiety, similar to N,O-bidentate directing groups in catalytic applications .

Properties

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

N-(azepane-1-carbothioyl)benzamide

InChI

InChI=1S/C14H18N2OS/c17-13(12-8-4-3-5-9-12)15-14(18)16-10-6-1-2-7-11-16/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,17,18)

InChI Key

VOGWCIDQBLKVSL-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=S)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1CCCN(CC1)C(=S)NC(=O)C2=CC=CC=C2

solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical profiles of benzamide derivatives are heavily influenced by substituents on the aromatic ring and the nature of the attached functional groups. Key comparisons include:

Table 1: Structural Comparison of N-(1-Azepanylcarbothioyl)Benzamide with Analogs
Compound Name Core Structure Key Substituents Biological Activity
This compound Benzamide + azepane-carbothioyl 7-membered azepane ring, -C(=S)NH- Not explicitly reported (inferred: potential metal coordination)
N-(Anilinocarbonothioyl)benzamide (A8, H10) Benzamide + anilinocarbothioyl 4-hydroxyphenyl, 4-methoxyphenyl Antioxidant (% inhibition: 86.6–87.7)
N-(2-Acetylphenyl)carbamothioylbenzamide Benzamide + 2-acetylphenyl-carbothioyl Acetyl group at ortho position Studied for crystal packing and intermolecular interactions
4-(1H-Imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide Benzamide + imidazole Chloro, fluoro substituents Anticancer (cervical cancer activity)
N-(1-Carbamoylcyclopentyl)benzamide Benzamide + cyclopentyl-carbamoyl 5-membered cyclopentyl ring No activity reported; structural analog

Key Observations:

  • Ring Size and Flexibility: The seven-membered azepane ring in the target compound may offer greater conformational flexibility compared to five-membered (e.g., cyclopentyl ) or six-membered (e.g., piperidine/morpholine in thioureas ) rings. This could enhance binding to biological targets with larger active sites.
  • Electron-Withdrawing/Donating Groups: Derivatives with electron-donating groups (e.g., -OCH₃ in H10 ) exhibit superior antioxidant activity, suggesting that the azepanylcarbothioyl group’s electron-rich sulfur atom could similarly modulate reactivity.
  • Heterocyclic Modifications: Imidazole-substituted benzamides show anticancer activity, highlighting the role of aromatic heterocycles in targeting enzymes or receptors. The azepane ring, while non-aromatic, may contribute to lipid bilayer penetration due to its hydrophobicity.
Antioxidant Activity:
  • N-(Anilinocarbonothioyl)benzamides (A8, H10): Demonstrated 86.6–87.7% inhibition in CCl₄-induced oxidative stress models, outperforming heterocyclic thioureas (e.g., B3: 84.4%) . The phenolic -OH and -OCH₃ groups in A8/H10 enhance radical scavenging, a feature absent in the azepane derivative.
  • Inference for Azepanylcarbothioyl Analogs: The carbothioyl group’s thiourea moiety may act as a hydrogen bond donor/acceptor, but the lack of aromatic substituents could limit antioxidant efficacy compared to A8/H10.
Anticancer and Antimicrobial Activity:
  • Imidazole Derivatives : 4-(1H-Imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide showed potent activity against cervical cancer, attributed to halogen substituents and imidazole’s interaction with cellular targets.
  • Comparison: The azepane ring’s bulkiness might reduce cell permeability compared to smaller heterocycles like imidazole, though its lipophilicity could improve tissue distribution.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability:
  • N-(2-Acetylphenyl)carbamothioylbenzamide : Crystal structure analysis reveals strong intermolecular hydrogen bonding via the carbothioyl group, enhancing stability. Similar interactions are expected for the azepane analog, though the larger ring may reduce crystalline packing efficiency.
  • Heterocyclic Thioureas : Piperidine/morpholine derivatives exhibit moderate solubility due to polar heteroatoms. The azepane derivative’s longer carbon chain may lower aqueous solubility but improve lipid membrane diffusion.
Cell Permeability:
  • Benzamide Derivatives in HAT Inhibition : Bulky substituents (e.g., pentadecyl chains) in compounds like CTPB enhance cell permeability. The azepane ring’s size and flexibility may similarly aid in crossing biological barriers.

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